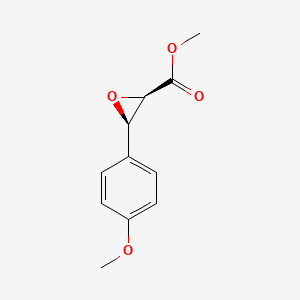

methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate

Description

Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate (CAS 105560-93-8) is a chiral epoxide with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . It features two stereogenic centers (2R,3S configuration) and a 4-methoxyphenyl substituent, contributing to its unique electronic and steric properties. The compound is a critical intermediate in synthesizing Diltiazem, a calcium channel blocker used to treat hypertension and angina . Its applications extend to asymmetric organocatalysis, where its epoxide ring serves as a reactive site for nucleophilic additions .

- Density: 1.224 g/cm³

- Melting Point: 87–88°C

- Boiling Point: ~297.7°C (predicted)

- LogP (lipophilicity): Estimated higher than 1.3 (due to methoxy group)

- Hazard Profile: Xi (irritant), with risks of eye damage (R41), skin sensitization (R43), and aquatic toxicity (R52/53).

Properties

CAS No. |

96125-49-4 |

|---|---|

Molecular Formula |

C30H37N3O6S3 |

Molecular Weight |

631.8 g/mol |

IUPAC Name |

methanesulfonic acid;2-[4-(3,3,3-triphenylpropyl)piperazin-1-yl]-1,3-thiazole |

InChI |

InChI=1S/C28H29N3S.2CH4O3S/c1-4-10-24(11-5-1)28(25-12-6-2-7-13-25,26-14-8-3-9-15-26)16-18-30-19-21-31(22-20-30)27-29-17-23-32-27;2*1-5(2,3)4/h1-15,17,23H,16,18-22H2;2*1H3,(H,2,3,4) |

InChI Key |

FASRCBZJGUBERH-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2C(O2)C(=O)OC |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2[C@H](O2)C(=O)OC |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=NC=CS5 |

Other CAS No. |

137173-40-1 |

Origin of Product |

United States |

Preparation Methods

Enantioselective Enzymatic Hydrolysis

The enzymatic resolution of racemic mixtures remains the most widely adopted industrial method for producing enantiomerically pure methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate. This approach leverages the stereospecificity of enzymes to hydrolyze one enantiomer selectively.

Reaction Conditions and Parameters

A patented process (WO2014030106A2) exemplifies this method. Racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (100 g) is dissolved in toluene (350 mL) and mixed with a phosphate buffer (150 mL, pH 7.5). Lipase from Serratia marcescens (20 g) is added, and the reaction is stirred at 30°C for 6–7 hours. The enzymatic hydrolysis preferentially converts the undesired (2S,3R)-enantiomer into the corresponding acid, leaving the (2R,3S)-ester intact. The reaction is halted at ~50% conversion to maximize yield and enantiomeric excess (ee).

Table 1: Key Parameters for Enzymatic Hydrolysis

| Parameter | Value/Description |

|---|---|

| Substrate | Racemic methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate |

| Enzyme | Serratia marcescens lipase |

| Solvent System | Toluene-phosphate buffer (7:3 v/v) |

| Temperature | 30°C |

| Reaction Time | 6–7 hours |

| pH | 7.2–7.5 |

| Conversion | 50% (kinetic resolution) |

| Enantiomeric Excess | >99% ee |

Optimization Strategies

- Enzyme Immobilization : Immobilizing lipase on silica or polymer supports enhances reusability and stability, reducing production costs.

- Solvent Engineering : Biphasic systems (e.g., toluene-buffer) improve enzyme activity by minimizing substrate inhibition.

- pH Control : Maintaining pH 7.2–7.5 via automated NaOH addition prevents enzyme denaturation.

Asymmetric Epoxidation Catalytic Methods

Asymmetric catalysis offers an alternative to enzymatic resolution, directly constructing the chiral epoxide from prochiral precursors. Two prominent strategies include:

Jacobsen-Katsuki Epoxidation

Mn(III)-salen complexes catalyze the epoxidation of unfunctionalized alkenes. Applied to methyl 3-(4-methoxyphenyl)acrylate, this method could yield the target epoxide with moderate enantioselectivity (70–80% ee).

Comparative Analysis of Synthetic Routes

Table 3: Comparison of Preparation Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Enzymatic Hydrolysis | 45–50 | >99 | High | Moderate |

| Sharpless Epoxidation | 60–70 | 85–90 | Moderate | High |

| Jacobsen-Katsuki | 50–60 | 70–80 | Low | High |

Key Findings :

- Enzymatic hydrolysis dominates industrially due to superior ee and scalability.

- Chemical methods (Sharpless, Jacobsen-Katsuki) face challenges in achieving >90% ee without additional purification.

Industrial-Scale Production Techniques

Continuous Flow Bioreactors

Modern facilities employ continuous flow systems to enhance lipase-mediated hydrolysis efficiency. Substrate and enzyme are fed continuously, with in-line monitoring adjusting residence time to maintain >99% ee.

Crystallization-Induced Deracemization

Combining enzymatic resolution with crystallization deracemization improves yields. The undesired enantiomer is racemized in situ and recycled, pushing theoretical yields toward 100%.

Quality Control and Analytical Methods

Chiral HPLC Analysis

- Column : Chiralpak AD-H (250 × 4.6 mm)

- Mobile Phase : Hexane:isopropanol (90:10)

- Flow Rate : 1.0 mL/min

- Retention Times : (2R,3S)-enantiomer: 12.3 min; (2S,3R)-enantiomer: 14.7 min

NMR Spectroscopy

- ¹H NMR (400 MHz, CDCl₃): δ 3.81 (s, 3H, OCH₃), 3.76 (s, 3H, COOCH₃), 4.25 (d, J = 2.1 Hz, 1H, CH), 3.98 (d, J = 2.1 Hz, 1H, CH), 7.12–7.05 (m, 2H, ArH), 6.91–6.85 (m, 2H, ArH).

Chemical Reactions Analysis

Types of Reactions: methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate undergoes various chemical reactions, including:

Hydrolysis: The epoxide ring can be opened under acidic or basic conditions to form diols.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products:

Hydrolysis: Formation of diols.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a crucial building block in synthesizing complex organic molecules. It is particularly valuable in creating stereochemically pure pharmaceuticals, which are essential for their biological activity .

Biology

- Biological Activity Studies : Research has indicated that methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate may interact with various biological targets due to its epoxide nature. Its potential reactivity towards nucleophiles suggests applications in modifying biomolecules .

Medicine

- Pharmaceutical Production : The compound is notably utilized in synthesizing diltiazem hydrochloride, a calcium channel blocker used for treating hypertension and angina . Its role as an intermediate in pharmaceutical synthesis underscores its importance in medicinal chemistry.

Industry

- Fine Chemicals Production : Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate is employed in producing fine chemicals and as a precursor for various industrial processes . Its unique structure allows for diverse applications across different chemical industries.

Case Study 1: Synthesis of Diltiazem Hydrochloride

In a study focusing on the synthesis of diltiazem hydrochloride, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate was highlighted as a key intermediate. The efficient conversion of this compound into diltiazem demonstrates its significance in pharmaceutical chemistry.

Case Study 2: Enzymatic Reactions

Research investigating the enzymatic hydrolysis of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate revealed its interaction with lipases from Serratia marcescens. This study provided insights into the compound's potential biological activities and applications in biocatalysis .

Mechanism of Action

The mechanism of action of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with specific enzymes, such as lipases, which catalyze the hydrolysis of the epoxide ring. This enzymatic reaction is stereospecific, leading to the formation of optically active products. The compound’s unique structure allows it to act as a versatile intermediate in various synthetic pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Predicted using analogous structures. †Estimated higher than phenyl analog due to methoxy group. ‡Predicted based on methyl substituents.

Key Research Findings

Electronic Effects of Substituents :

- The 4-methoxyphenyl group in the target compound enhances electron-donating effects , increasing the epoxide ring’s reactivity toward nucleophiles compared to the phenyl analog (CAS 19190-80-8) .

- Methyl-substituted analogs (e.g., CAS 63478-69-3 and 92119-04-5) exhibit higher lipophilicity (XLogP3 ~2.5–2.8) due to alkyl groups, making them suitable for lipid-soluble formulations but less reactive in polar media .

Stereochemical Specificity :

- The (2R,3S) configuration is critical for biological activity. The racemic rel-form (CAS 96125-49-4) shows reduced efficacy in Diltiazem synthesis due to enantiomeric impurity .

Applications in Drug Synthesis :

- The target compound’s chiral purity (>95%) ensures high yield in Diltiazem’s enantioselective synthesis, whereas methyl-substituted derivatives are less favored due to steric hindrance .

Methyl-substituted analogs (e.g., CAS 92119-04-5) may pose similar hazards but lack comprehensive safety data .

Biological Activity

Methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate, also referred to as methyl 3-(4-methoxyphenyl)glycidic acid methyl ester, is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, synthesis methods, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 208.21 g/mol

- Structure : The compound contains an oxirane (epoxide) ring, a methoxyphenyl substituent, and a methyl ester group. Its stereochemistry is critical for its biological activity, existing primarily in the (2R,3S) configuration.

The mechanism of action for methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate involves its interaction with specific enzymes:

- Target Enzymes : The compound primarily interacts with lipases, particularly from Serratia marcescens, which hydrolyze the ester bond in the compound.

- Mode of Action : Upon interaction with lipases, the oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with the active sites of enzymes. This interaction can inhibit enzyme activity or alter substrate specificity.

Biological Activity

- Enzymatic Activity :

- Pharmaceutical Applications :

-

Potential Antimicrobial Properties :

- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Further research is needed to evaluate the specific antimicrobial activity of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate.

Synthesis Methods

The synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate typically involves:

- Enantioselective Hydrolysis : Utilizing lipases to achieve high enantiomeric excess (90-99%) during the hydrolysis of racemic methyl 3-(4-methoxyphenyl)glycidic acid methyl ester .

Table 1: Synthesis Overview

| Method | Description | Yield (%) |

|---|---|---|

| Enantioselective Hydrolysis | Lipase-catalyzed reaction producing optically active form | 45 - 47.5 |

| Chemical Oxidation | Conversion to carboxylic acids | Variable |

| Reduction | Epoxide group to diols | Variable |

Case Studies and Research Findings

- Case Study on Enzymatic Resolution :

- Biocatalytic Applications :

Q & A

Basic: What are the key considerations for optimizing enantiomeric purity during the synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate?

Methodological Answer:

Enantiomeric purity is critical for applications in asymmetric synthesis. Key strategies include:

- Chiral Catalysts : Use of Sharpless epoxidation or Jacobsen-Katsuki epoxidation to control stereochemistry, leveraging transition-metal complexes or organocatalysts for asymmetric induction .

- Chiral Resolution : Post-synthetic resolution via chiral HPLC or enzymatic kinetic resolution (e.g., lipase-mediated hydrolysis of racemic esters) to isolate the (2R,3S) enantiomer .

- Reaction Monitoring : Employ polarimetry or chiral stationary-phase chromatography to track enantiomeric excess (ee) during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.